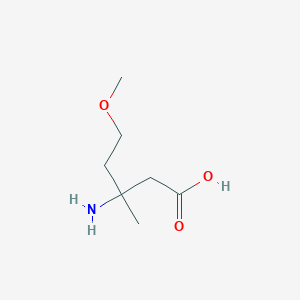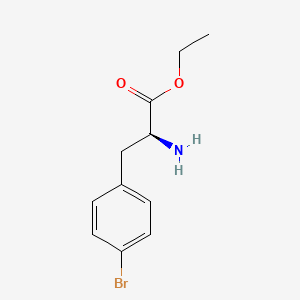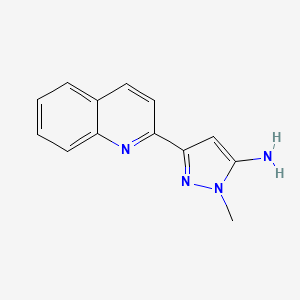
1-Methyl-3-(2-quinolinyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Reactions: The compound reacts with nucleophiles such as hydrazine to form pyrazolinone derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Hydrazine: Used in nucleophilic reactions to form pyrazolinone derivatives.
Mercuric Salts: Used in cyclization reactions to form pyranoquinoline derivatives.
Major Products
Pyrazolinone Derivatives: Formed from nucleophilic reactions with hydrazine.
Pyranoquinoline Derivatives: Formed from cyclization reactions with mercuric salts.
Scientific Research Applications
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent.
Pharmaceuticals: It is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Materials Science: The compound is explored for its applications in the synthesis of heterocyclic compounds with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(quinolin-2-yl)-1H-pyrazolo[3,4-d]pyrimidines: These compounds are more potent than their pyridin-2-yl counterparts and exhibit significant anti-cancer activity.
4-hydroxy-1-methylquinolin-2(1H)-one Derivatives: These compounds possess a wide spectrum of medicinal activities, including antibacterial and anti-tumor properties.
Conclusion
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine is a versatile compound with significant potential in medicinal chemistry, pharmaceuticals, and materials science. Its unique structural features and diverse reactivity make it a valuable target for further research and development.
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-methyl-5-quinolin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)11-7-6-9-4-2-3-5-10(9)15-11/h2-8H,14H2,1H3 |
InChI Key |
JBDSAVKTIVEXOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


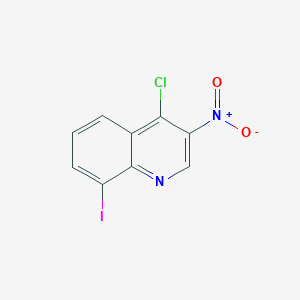

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)
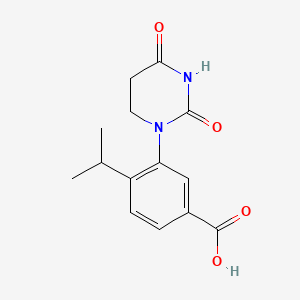
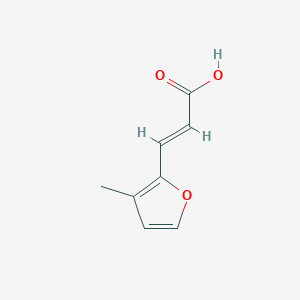
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
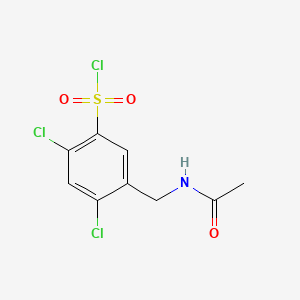
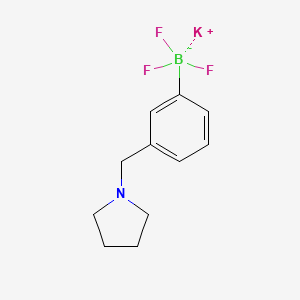
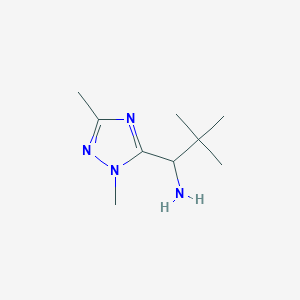
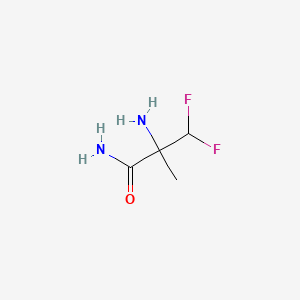
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
